molecular formula C8H16ClNO3 B1383606 (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride CAS No. 1207447-38-8

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Cat. No.: B1383606
CAS No.: 1207447-38-8
M. Wt: 209.67 g/mol
InChI Key: QITCNNJBOQBHQP-OGFXRTJISA-N
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Description

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . This compound is known for its unique structure, which includes an oxane ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products

Scientific Research Applications

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride include:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino group and an oxane ring. This unique combination makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCNNJBOQBHQP-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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